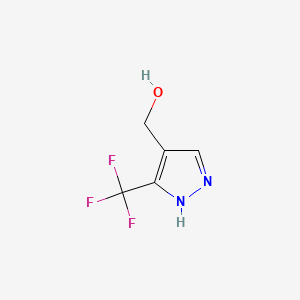

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

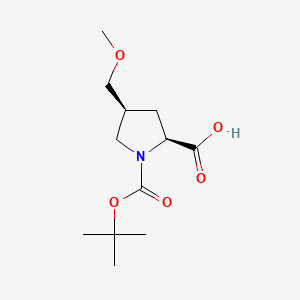

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is a heterocyclic compound . It contains an anionically activatable trifluoromethyl group and is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo .

Synthesis Analysis

This compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . It has also been used in copper-catalyzed pyrazole N-arylation .

Molecular Structure Analysis

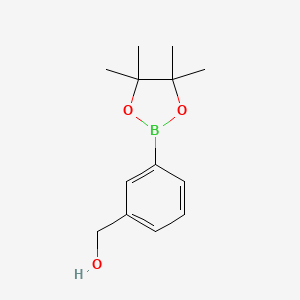

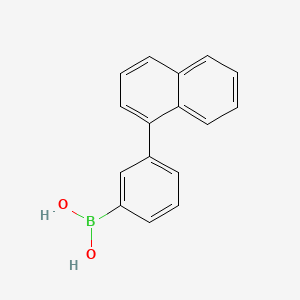

The molecular formula of “(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is C5H5F3N2O . The InChI code is 1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) .

Chemical Reactions Analysis

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is used as a building block in various chemical reactions. For instance, it has been used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It has also been used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

Physical And Chemical Properties Analysis

The molecular weight of “(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is 166.10 g/mol . It has a topological polar surface area of 48.9 Ų . The compound is a white to yellow solid .

科学的研究の応用

Agrochemical Industry

Pyrazoles: , including trifluoromethylated variants, are extensively used in the agrochemical industry as pesticides . Their unique structural properties allow them to interact with various biological targets in pests, leading to effective pest control measures .

Medicinal Chemistry

In medicinal chemistry , trifluoromethyl pyrazoles are valued for their potential as anti-inflammatory medications . The trifluoromethyl group can enhance the biological activity and metabolic stability of these compounds, making them suitable candidates for drug development .

Antitumor Drugs

The structural framework of trifluoromethyl pyrazoles is also explored for antitumor properties . Researchers are investigating these compounds for their ability to inhibit the growth of cancer cells, with some derivatives showing promising results in preclinical studies .

Synthesis of Heterocycles

Trifluoromethyl pyrazoles serve as important intermediates in the synthesis of heterocycles . They are used to construct more complex molecules that have applications across various fields of chemistry and pharmacology .

Coordination Chemistry

In coordination chemistry , trifluoromethyl pyrazoles are used to synthesize coordination complexes. These complexes have potential applications in catalysis, material science, and as ligands in the formation of metal-organic frameworks .

Organometallic Chemistry

The compound’s utility extends to organometallic chemistry , where it can act as a ligand to transition metals. This application is crucial for developing new catalytic systems and studying metal-mediated reactions .

Safety and Hazards

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is classified as a warning hazard. It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

作用機序

Target of Action

Compounds with a similar trifluoromethyl pyrazole moiety have been found to interact with adenosine receptors . Adenosine receptors play a crucial role in many biological processes, including inflammation, neurotransmission, and coronary blood flow.

Mode of Action

It’s worth noting that trifluoromethyl pyrazole derivatives have been shown to inhibit the growth of antibiotic-resistant gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.

Pharmacokinetics

A related compound, bay-876, has been reported to have low clearance rates in rats and dogs, with a half-life of 25 hours in rats and 22 hours in dogs . The oral bioavailability of BAY-876 was reported to be 85% in rats and 79% in dogs , suggesting that (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol might have similar ADME properties.

Result of Action

Based on the antimicrobial activity of similar compounds , it’s likely that the compound leads to bacterial cell death by disrupting essential cellular processes.

特性

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTPNGBNXZGCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。